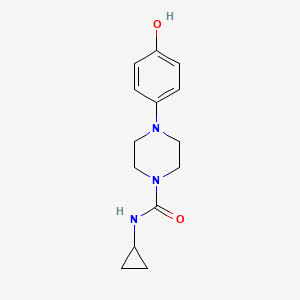
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide works by inhibiting the activity of GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a calming effect and reduce anxiety and seizures. The inhibition of GABA-AT also leads to an increase in the levels of GABA in the synaptic cleft, which can enhance the inhibitory effects of GABA on postsynaptic neurons.
Biochemical and Physiological Effects
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce drug-seeking behavior in preclinical studies. In addition, N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide is its potent inhibitory effect on GABA-AT, which makes it a valuable tool for studying the role of GABA in the brain. However, one limitation of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.
Orientations Futures
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has shown promise as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis and formulation of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide to improve its solubility and bioavailability. In addition, further studies could investigate the potential use of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future research could focus on elucidating the molecular mechanisms underlying the effects of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide on GABA metabolism and neurotransmission.
Méthodes De Synthèse
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(4-hydroxyphenyl)piperazine-1-carboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide as a white crystalline solid, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-5-3-12(4-6-13)16-7-9-17(10-8-16)14(19)15-11-1-2-11/h3-6,11,18H,1-2,7-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJSWJTUPKUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


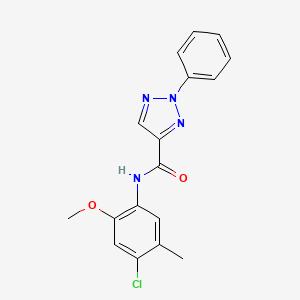
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
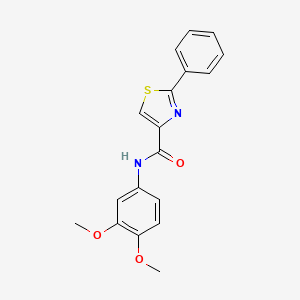
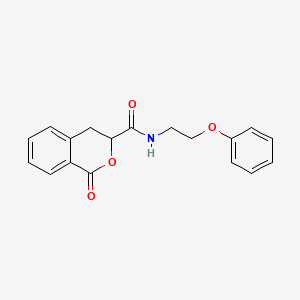
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)
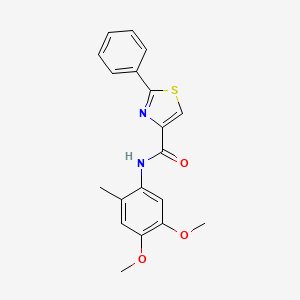

![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)